molecular formula C5H10F6N5P B7892417 2-Azido-4,5-dihydro-1,3-dimethyl-1H-imidazolium hexafluorophosphate

2-Azido-4,5-dihydro-1,3-dimethyl-1H-imidazolium hexafluorophosphate

Cat. No. B7892417
M. Wt: 285.13 g/mol
InChI Key: SKAIRSILDPLHCV-UHFFFAOYSA-N
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Description

2-Azido-4,5-dihydro-1,3-dimethyl-1H-imidazolium hexafluorophosphate, also known as 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate, is a chemical compound with the empirical formula C5H10F6N5P . It is an efficient diazo transfer reagent used for the preparation of azides from primary amines .


Synthesis Analysis

The synthesis of this compound involves a diazo-transfer reaction . The choice of base is important in the diazo-transfer reaction . It is used in the total synthesis of Lycopalhine A .


Molecular Structure Analysis

The molecular weight of this compound is 285.13 . The InChI string representation of its structure is 1S/C5H10N5.F6P/c1-9-3-4-10(2)5(9)7-8-6;1-7(2,3,4,5)6/h3-4H2,1-2H3;/q+1;-1 .


Chemical Reactions Analysis

This compound is used as a diazo transfer reagent for the preparation of azides from primary amines . It is an alternative to tosyl azide with an easier-to-separate water-soluble by-product .


Physical And Chemical Properties Analysis

This compound appears as a white to almost white powder or crystal . It has a melting point of 205 - 210 °C . It is stored at a temperature of -20°C .

Scientific Research Applications

  • Synthesis and Structure Analysis : This compound is used in the synthesis of chiral 2-azidoimidazolinium salts and has applications in migratory amidation reactions, although with limited diastereoselectivity (Kitamura, Ishikawa, & Okauchi, 2016).

  • Cycloaddition Reactions : It is also involved in cycloaddition reactions with norbornene and norbornadiene to produce tricyclic aziridine and bicyclic azaoctadiene. Its interaction with triphenylphosphane and subsequent thermal reactions yield different phosphazenes (Laus, Kostner, Kahlenberg, & Schottenberger, 2016).

  • Formation of N-Heterocyclic Carbene Complexes : This compound has been used in the synthesis of N-heterocyclic carbene complexes of silver(I) and rhodium(I) from caffeine derivatives, showcasing its role in organometallic chemistry (Kascatan-Nebioglu et al., 2004).

  • Liquid Clathrate Formation : It plays a role in forming liquid clathrates in ionic liquid-aromatic mixtures, indicating its potential in material science for creating inclusion compounds (Holbrey et al., 2003).

  • Use as a Diazo-Transfer Reagent : This compound is efficient in diazo-transfer reactions to various organic compounds, showing its utility in synthetic organic chemistry (Kitamura, 2017).

  • Synthesis of Glycosyl Triazoles : Its use in the synthesis of glycosyl oxazolines, 1,6-anhydro-, 1-azido-, and thioglycosides highlights its role in carbohydrate chemistry (Lim & Fairbanks, 2018).

  • Direct Synthesis of Organic Azides : It is also used for the direct synthesis of organic azides from alcohols, indicating its significance in the preparation of azides under mild conditions (Kitamura, Koga, Yano, & Okauchi, 2012).

Mechanism of Action

The mechanism of action of this compound involves a diazo-transfer reaction . It is used as a reagent in the preparation of inert lanthanide complexes as responsive luminescent reporters .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Self-react. C . It has hazard statements H242 - H302 and precautionary statements P210 - P234 - P235 - P301 + P312 - P370 + P378 - P403 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-diazonioimino-1,3-dimethylimidazolidine;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N5.F6P/c1-9-3-4-10(2)5(9)7-8-6;1-7(2,3,4,5)6/h3-4H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAIRSILDPLHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=N[N+]#N)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F6N5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate

CAS RN

1266134-54-6
Record name 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Azido-4,5-dihydro-1,3-dimethyl-1H-imidazolium hexafluorophosphate
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2-Azido-4,5-dihydro-1,3-dimethyl-1H-imidazolium hexafluorophosphate
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2-Azido-4,5-dihydro-1,3-dimethyl-1H-imidazolium hexafluorophosphate
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2-Azido-4,5-dihydro-1,3-dimethyl-1H-imidazolium hexafluorophosphate
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2-Azido-4,5-dihydro-1,3-dimethyl-1H-imidazolium hexafluorophosphate
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2-Azido-4,5-dihydro-1,3-dimethyl-1H-imidazolium hexafluorophosphate

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